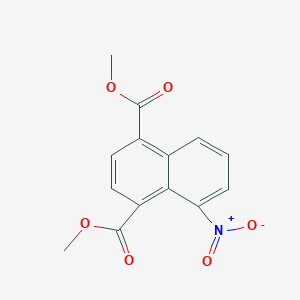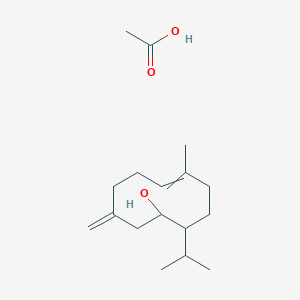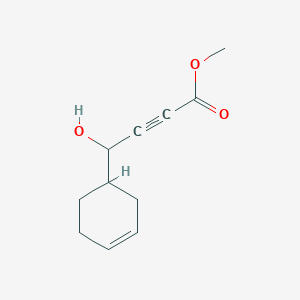
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohex-3-en-1-yl derivatives with but-2-ynoate esters under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene derivatives: Compounds like cyclohex-3-en-1-yl acetate share structural similarities but differ in functional groups.
But-2-ynoate esters: These compounds have similar ester functionalities but may vary in the attached groups.
Uniqueness
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate is unique due to its combination of a cyclohexene ring, a hydroxyl group, and an ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65616-53-7 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 4-cyclohex-3-en-1-yl-4-hydroxybut-2-ynoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-3,9-10,12H,4-6H2,1H3 |
Clave InChI |
GTCSOMIGWRZKHS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC(C1CCC=CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



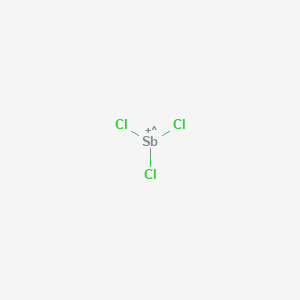
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
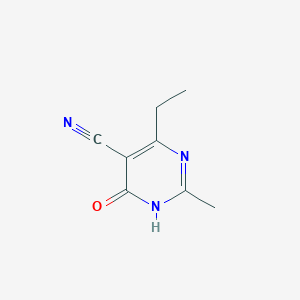


![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
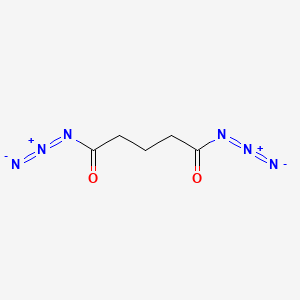
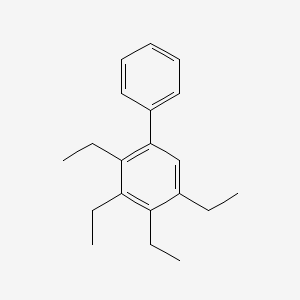
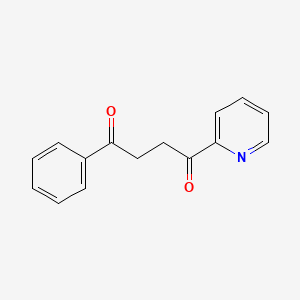
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)
